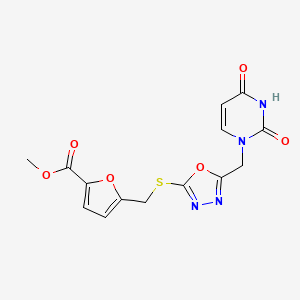

methyl 5-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

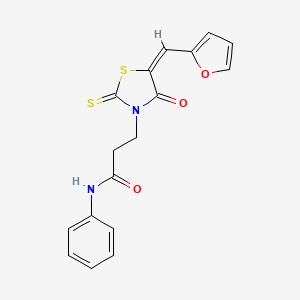

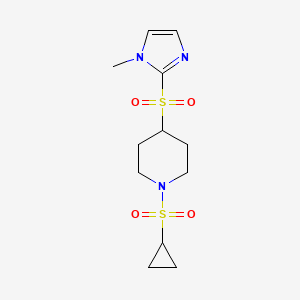

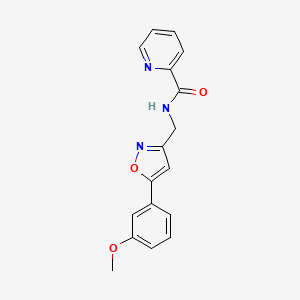

The compound is a complex molecule that includes several heterocyclic components such as a furan ring, an oxadiazole ring, and a dihydropyrimidinone moiety. These structural motifs are commonly found in various pharmacologically active compounds and are of interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a simple starting material like furan-2-carboxylic acid or its derivatives. For instance, furan-2-carboxylic acid hydrazide can be used to synthesize oxadiazole and triazole derivatives through cyclization reactions . Arylation of furan-2-carboxylic acid derivatives can lead to the formation of 5-arylfuran-2-carboxylic acids, which can be further transformed into various heterocyclic compounds . Additionally, the synthesis of 5-fluorouracil derivatives, which share a similar dihydropyrimidinone core with the compound , involves the use of 1H NMR, 13C NMR, and IR spectroscopy for structural characterization .

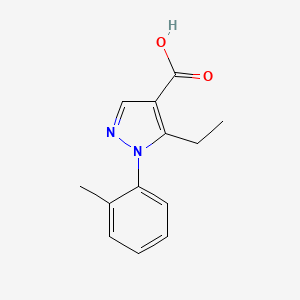

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as IR, 1H-NMR, and Mass Spectra analysis . X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within a molecule . The presence of tautomeric forms, such as thiol-thione tautomerism, can be an important feature of these molecules .

Chemical Reactions Analysis

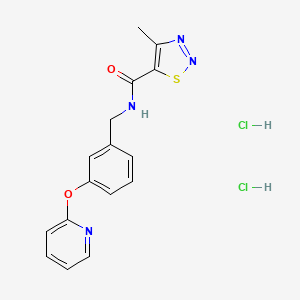

The reactivity of heterocyclic compounds can be quite diverse. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases can lead to the formation of various substituted products, including thioamides and alkynylfuran derivatives . The cyclocondensation reactions can also be used to synthesize complex heterocycles such as furo[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect their chemical reactivity and biological activity . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . Additionally, the first hyperpolarizability of these molecules can indicate their potential for non-linear optical applications .

Relevant Case Studies

In the context of biological activity, some furan and thiazolidinone derivatives have shown moderate to strong antiproliferative activity against human leukemia cell lines . Nematicidal and antimicrobial activities have also been reported for certain benzofuran and thiadiazole derivatives . These findings highlight the potential of heterocyclic compounds in the development of new therapeutic agents.

properties

IUPAC Name |

methyl 5-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6S/c1-22-12(20)9-3-2-8(23-9)7-25-14-17-16-11(24-14)6-18-5-4-10(19)15-13(18)21/h2-5H,6-7H2,1H3,(H,15,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGLUKVCSIRAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)